N-Acetyl Folic Acid-d4

描述

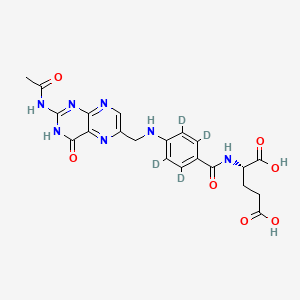

N-Acetyl Folic Acid-d4 is a deuterated form of N-Acetyl Folic Acid, which is a derivative of folic acidThe deuterated form, this compound, is often used in scientific research due to its stability and ability to be traced in metabolic studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Folic Acid-d4 typically involves the incorporation of deuterium atoms into the folic acid molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents. One common method involves the acetylation of folic acid in the presence of deuterated acetic anhydride and a deuterated solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process to verify the incorporation of deuterium atoms .

化学反应分析

Deacetylation and Folate Activation

-

Reaction : Enzymatic hydrolysis of the acetyl group by esterases or amidases converts N-Acetyl Folic Acid-d4 into deuterated folic acid .

-

Role in Folate Cycle : The resulting deuterated folic acid enters the folate cycle, undergoing reduction by dihydrofolate reductase (DHFR) to form tetrahydrofolate (THF) .

Incorporation into Methylation Cycles

-

Methionine Synthase (MS) Interaction : Deuterated THF participates in homocysteine remethylation to methionine, with deuterium labels enabling precise tracking of methyl group transfer .

-

Impact on SAM/SAH Ratios : Alters S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels, influencing DNA methylation and phospholipid metabolism .

Stability and Isotope Effects

-

Thermal Stability : Deuteration enhances thermal stability, with a melting point ~2–3°C higher than non-deuterated analogs .

-

pH Sensitivity : Stable under physiological pH (7.4) but undergoes hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

-

Light Sensitivity : Degrades under UV light due to pteridine ring photooxidation, similar to non-deuterated folic acid .

| Condition | Degradation Products |

|---|---|

| Acidic Hydrolysis | Deutero-p-aminobenzoylglutamate (pABG-d4) and pteridine fragments . |

| Alkaline Hydrolysis | Deutero-glutamic acid and acetylated pteridine derivatives . |

Pharmacokinetic Studies

-

Urinary Excretion : ~14–15% of administered this compound is excreted intact in urine, while ~1% is metabolized to pABG-d4 .

-

Biodistribution : Deuterium labels enable tracking of tissue-specific folate uptake, particularly in liver and kidney .

Redox and Methylation Studies

-

Glutathione (GSH) Synthesis : Dopamine-stimulated D4 receptor activation increases GSH levels in deuterated folate-treated cells, highlighting links between folate metabolism and redox balance .

-

DNA Methylation : Dopamine exposure elevates SAM/SAH ratios, correlating with a 2-fold increase in global DNA methylation in cells treated with deuterated folates .

科学研究应用

Research Applications

N-Acetyl Folic Acid-d4 is employed in several key research areas:

- Metabolic Pathway Studies : It serves as a surrogate for folic acid in metabolic studies, enabling researchers to track its incorporation into biological systems. This is crucial for understanding how folic acid is converted into its active form, folate, through complex enzymatic reactions.

- Cellular Uptake Mechanisms : Interaction studies focus on the binding affinity of this compound to folate receptors. Research indicates that it competes effectively with other folate derivatives for receptor binding sites, influencing cellular internalization rates. Such studies are vital for elucidating how modifications to the folate structure can affect biological interactions and therapeutic potential.

- Clinical Implications : Several studies have investigated the role of folate in various health conditions, including cardiovascular diseases and cancer. For instance, this compound has been used to assess the impact of folate deficiency on endothelial cell function, which is linked to vascular pathologies .

Case Study 1: Folate Metabolism and Health

A study examined the effects of this compound on the metabolism of folic acid in human subjects. Participants were administered labeled doses, and subsequent urine analysis revealed significant insights into how deuterium-labeled folates are processed in the body. The findings indicated that urinary excretion patterns could help determine optimal dosing strategies for folate supplementation .

Case Study 2: Neuroprotective Effects

Another investigation explored the protective effects of this compound in combination with N-acetyl-L-cysteine against neurotoxic agents like aspartame. This study demonstrated that co-administration mitigated aspartame-induced damage in rat cerebral cortex samples, suggesting potential therapeutic applications for neuroprotection through enhanced folate metabolism .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathway Studies | Tracking conversion of folic acid to folate using stable isotope labeling | Enhanced understanding of enzymatic reactions |

| Cellular Uptake Mechanisms | Investigating binding affinities to folate receptors | Insights into competition with other folate derivatives |

| Clinical Implications | Assessing effects on endothelial function related to cardiovascular health | Correlation between folate levels and vascular health |

| Neuroprotective Effects | Evaluating protective roles against neurotoxicity | Evidence of reduced damage from toxic agents |

作用机制

N-Acetyl Folic Acid-d4 exerts its effects by participating in the same biochemical pathways as folic acid. It is converted to tetrahydrofolic acid and methyltetrahydrofolate by the enzyme dihydrofolate reductase. These active forms are essential for the synthesis of purines, pyrimidines, and methionine, which are crucial for DNA and RNA synthesis .

相似化合物的比较

Similar Compounds

Folic Acid: The non-deuterated form of N-Acetyl Folic Acid-d4.

Methyltetrahydrofolate: An active form of folic acid involved in the same biochemical pathways.

Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate .

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which makes it more stable and traceable in metabolic studies. This allows for more accurate and detailed analysis of folic acid metabolism and its effects in biological systems .

生物活性

N-Acetyl Folic Acid-d4, a stable isotopic variant of folic acid, is increasingly recognized for its role in biological research. This compound is particularly valuable due to its traceability and stability, making it an important tool in various biochemical studies. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications in health and disease.

This compound functions similarly to folic acid in the body, undergoing conversion to tetrahydrofolate (THF), a crucial coenzyme involved in one-carbon metabolism. THF plays a vital role in the synthesis of nucleic acids and amino acids, which are essential for cell division and growth. The compound participates in several biochemical pathways:

- Folate Cycle : this compound is integral to the folate cycle, which supports cellular processes essential for DNA synthesis and repair.

- Methylation Cycle : It also contributes to the methylation cycle by interacting with methionine synthase, facilitating the conversion of homocysteine to methionine, a critical step in amino acid metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of folic acid. It is rapidly absorbed following oral administration and is distributed throughout the body. Factors such as dietary intake, genetic polymorphisms affecting folate metabolism, and certain medications can influence its bioavailability and efficacy.

This compound exhibits several biochemical properties that enhance its utility in research:

- Enzyme Interactions : It acts as a substrate for dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to THF. This interaction is crucial for nucleotide synthesis.

- Cellular Effects : The compound influences cellular processes including proliferation, differentiation, and gene expression by modulating THF availability. It affects cell signaling pathways by altering levels of S-adenosylmethionine (SAM), a key methyl donor in various methylation reactions.

1. Folic Acid and Cardiovascular Health

A study evaluated the effects of folic acid supplementation on plasma homocysteine levels and endothelial function in patients with coronary artery disease (CAD). The results indicated that both folic acid and N-acetylcysteine (NAC) significantly reduced plasma homocysteine levels and improved endothelial function:

| Treatment | Initial Homocysteine (µmol/L) | Final Homocysteine (µmol/L) | Endothelial Function Improvement (%) |

|---|---|---|---|

| Placebo | 21.7 ± 8.7 | 21.5 ± 8.6 | 0 |

| Folic Acid | 21.7 ± 8.7 | 12.5 ± 2.5 | 6.7 ± 6.1 |

| NAC | 20.9 ± 7.6 | 15.6 ± 4.3 | 4.4 ± 2.6 |

This study underscores the potential cardiovascular benefits of folate supplementation, highlighting its role in reducing hyperhomocysteinemia—a risk factor for cardiovascular diseases .

2. Folate Receptor Imaging

Research involving PET imaging agents demonstrated that compounds related to folate, including derivatives like this compound, can selectively bind to folate receptors (FRα). This selectivity was shown to enhance imaging techniques for identifying tumors expressing FRα:

| Radiotracer | Binding Affinity (IC50 nM) | Uptake in RT16 Cells (%) | Uptake in D4 Cells (%) |

|---|---|---|---|

| 18F-6 R-aza-5-MTHF | 1.8 ± 0.1 | 62% ± 10% | 5% ± 2% |

| 18F-6 S-aza-5-MTHF | 2.1 ± 0.4 | 53% ± 10% | Similar |

| 18F-AzaFol | 0.6 ± 0.3 | Similar | Similar |

These findings suggest that this compound could be instrumental in developing targeted imaging agents for cancer diagnosis .

属性

IUPAC Name |

(2S)-2-[[4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O7/c1-10(29)24-21-27-17-16(19(33)28-21)25-13(9-23-17)8-22-12-4-2-11(3-5-12)18(32)26-14(20(34)35)6-7-15(30)31/h2-5,9,14,22H,6-8H2,1H3,(H,26,32)(H,30,31)(H,34,35)(H2,23,24,27,28,29,33)/t14-/m0/s1/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBBJYJZIOMODD-WMVUXAOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746935 | |

| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461426-36-8 | |

| Record name | L-Glutamic acid, N-[4-[[[2-(acetylamino)-1,4-dihydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl-2,3,5,6-d4]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461426-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。